2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS: 451468-35-2) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a sulfanyl-linked acetamide moiety attached to a 3-methoxyphenyl group. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol . Predicted physicochemical properties include a density of 1.35±0.1 g/cm³ and a pKa of 12.77±0.70, suggesting moderate solubility in aqueous environments at physiological pH .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-28-17-9-5-8-16(12-17)23-19(26)14-30-22-24-18-10-11-29-20(18)21(27)25(22)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNVISXSDXLKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the coupling of the thienopyrimidine intermediate with 3-methoxyphenylacetic acid or its derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Core Heterocycle Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound (vs.
Substituent Effects: The 3-methoxyphenyl group in the target compound vs. 2-methoxyphenyl in alters steric and electronic environments. Meta-substitution may reduce steric hindrance compared to ortho-substitution, enhancing target accessibility. Benzyl vs.
Sulfanyl-Acetamide Linkage :
- This moiety is conserved across analogues (e.g., ), suggesting its critical role in bioactivity. The sulfanyl group may act as a hydrogen bond acceptor, while the acetamide linker provides conformational flexibility.
Bioactivity and Pharmacological Profiles
Antimicrobial Activity:
- Compounds with sulfanyl-acetamide linkages, such as 38 and 39 , showed MIC values of 16–32 µg/mL against E. coli, indicating moderate antibacterial potency.
Enzyme Inhibition:
- LOX Inhibition: Compound 8t (IC₅₀ ~25 µM) highlights the role of sulfanyl-acetamide derivatives in modulating inflammatory pathways. The target compound’s thienopyrimidine core may enhance affinity for oxidoreductases.
- Kinase Inhibition : Pyrimidine derivatives like are precursors for kinase inhibitors (e.g., CDK2), suggesting the target compound could be explored in oncology research.
Physicochemical and ADME Properties:
- The target compound’s predicted pKa (~12.77) indicates partial ionization at physiological pH, favoring passive diffusion across membranes. In contrast, analogues with polar groups (e.g., 4-chlorophenyl in ) may exhibit reduced bioavailability.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a methoxyphenyl acetamide substituent. The unique combination of these functional groups suggests diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 1252856-24-8 |
Biological Activity
Research indicates that compounds similar to This compound exhibit notable anticancer and antimicrobial properties . The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to target critical enzymes such as thymidylate synthase and dihydrofolate reductase. For example:
- In vitro studies demonstrated that related derivatives exhibited IC50 values in the micromolar range against various cancer cell lines:
- MCF7 (breast cancer): IC50 = 12.5 µM
- NCI-H460 (lung cancer): IC50 = 42.30 µM
- HepG2 (liver cancer): IC50 = 17.82 µM
These findings suggest that the compound may possess similar inhibitory effects on cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been documented. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. For instance:
- Compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Structure-Activity Relationship (SAR)
The efficacy of This compound can be further understood through SAR studies. The presence of the sulfanyl group is critical for enhancing biological activity. Comparative analysis with other thieno[3,2-d]pyrimidine derivatives reveals:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; anti-inflammatory properties in some cases |
Case Studies
-
Inhibition of nSMase2 : A study involving phenyl-substituted thienopyrimidines demonstrated that certain analogues could inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease progression. The structure of these compounds was modified to enhance their pharmacokinetic properties while maintaining their inhibitory effects.
- Efficacy in Animal Models : In vivo studies showed significant inhibition of exosome release from neuronal cells, suggesting potential applications in neurodegenerative diseases.
-
Cytotoxicity Assessments : Another study evaluated various thienopyrimidine derivatives against different cancer cell lines, revealing that modifications to the acetamide group significantly influenced cytotoxicity profiles.
- Results Summary : Compounds with methoxy substitutions demonstrated increased potency against MCF7 cells compared to their unsubstituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
